molecular formula C18H19N3O3 B029305 N-Acetyl Amonafide CAS No. 69409-02-5

N-Acetyl Amonafide

Cat. No. B029305
CAS RN: 69409-02-5
M. Wt: 325.4 g/mol
InChI Key: VQQUFGOEIGXAOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl Amonafide (NAA) is a metabolite of Amonafide . Amonafide is a naphthalimides derivative that has been extensively studied as an anti-cancer agent . It has shown clinical activity especially in some groups of Acute Myeloid Leukemia (AML) patients . Amonafide targets topoisomerase II (Top2) and stabilizes Top2 covalent complexes .


Synthesis Analysis

Amonafide is metabolized by N-acetyl transferase 2 (NAT2) to form N-acetyl amonafide (NAA) . The toxicity of amonafide regimens is associated with higher levels of NAT2 activity .


Molecular Structure Analysis

N-Acetyl Amonafide contains a total of 45 bonds; 26 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 3 double bonds, 11 aromatic bonds, 3 six-membered rings, 3 ten-membered rings, 1 twelve-membered ring, 1 secondary amide (aliphatic), 1 tertiary amine (aliphatic), and 1 imide (-thio) .


Chemical Reactions Analysis

Amonafide induces Top2 mediated DNA cleavage, and covalent complexes formed by both Top2 alpha and Top2 beta were seen . Interestingly, NAA induced higher levels of Top2 covalent complexes than the parent compound .


Physical And Chemical Properties Analysis

N-Acetyl Amonafide is a member of the fatty acid amide family with an amino acid as the biogenic amine . The occurrence of N-acylated amino acids in biological systems has long been known .

Scientific Research Applications

  • Numonafides as Clinical Replacements : Numonafides, including N-Acetyl Amonafide, are being considered as clinical replacements for amonafide due to their similar anticancer properties and reduced production of toxic metabolites. This makes them better for patient management (Norton et al., 2008).

  • Pharmacodynamic Model-Based Dosing Strategy : Amonafide's dosing can be optimized by considering factors like acetylator phenotype, gender, and pretreatment white blood cell count. This strategy helps in managing toxicity and reducing variability in patient responses (Ratain et al., 1996).

  • Optimized Dosing for Different Acetylators : Specific doses of amonafide have been recommended for fast and slow acetylators in advanced cancer patients, indicating the importance of individualized treatment plans (Ratain et al., 1993).

  • Topoisomerase II Inhibition in Solid Tumors : Amonafide is a promising topoisomerase II inhibitor for treating solid tumors. Its efficacy varies with the acetylator phenotype, offering potential benefits for patients with different genetic backgrounds (Kuhn et al., 2004).

  • Pharmacokinetics and Metabolism : Amonafide demonstrates significant metabolism with N-acetylated species being the major metabolites. Its N'-oxide metabolite is inactive against leukemia cells (Felder et al., 1987).

  • Arylnaphthalimides Overcoming Toxicity : Synthesized arylnaphthalimides, which include amonafide derivatives, maintain and improve antiproliferative and antitopoisomerase II activities. These compounds overcome the dose-limiting cytotoxicity of N-acetylated metabolites, suggesting an advancement in cancer treatment strategies (Quintana-Espinoza et al., 2013).

  • Unique Targeting of Top2 : Both amonafide and N-acetyl amonafide target Top2, but their distinct biochemical properties and metabolism can influence their toxicity profiles (Soans et al., 2011).

  • Amonafide Analogs in Cancer Treatment : Novel amonafide analogs like R16 have shown efficacy in inducing G2 arrest and apoptosis in cancer cells, highlighting the potential for new treatments derived from amonafide (Zhu et al., 2007).

Safety And Hazards

N-Acetyl Amonafide is suspected of causing genetic defects . Users are advised to use personal protective equipment as required . If exposed or concerned, users should get medical advice or attention .

properties

IUPAC Name

N-[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-11(22)19-13-9-12-5-4-6-14-16(12)15(10-13)18(24)21(17(14)23)8-7-20(2)3/h4-6,9-10H,7-8H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQUFGOEIGXAOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C3C(=C1)C=CC=C3C(=O)N(C2=O)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435088
Record name N-Acetyl Amonafide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl Amonafide

CAS RN

69409-02-5
Record name N-Acetylamonafide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069409025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl Amonafide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYLAMONAFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TE48Q3W2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl Amonafide
Reactant of Route 2
Reactant of Route 2
N-Acetyl Amonafide
Reactant of Route 3
Reactant of Route 3
N-Acetyl Amonafide
Reactant of Route 4
N-Acetyl Amonafide
Reactant of Route 5
Reactant of Route 5
N-Acetyl Amonafide
Reactant of Route 6
Reactant of Route 6
N-Acetyl Amonafide

Citations

For This Compound
82
Citations
MJ Ratain, R Mick, F Berezin, L Janisch, RL Schilsky… - Cancer research, 1993 - AACR
… ment WBC, gender, and one measured plasma concentration (Nacetyl-amonafide) prior to the second dose. The importance of both acetylator phenotype and pretreatment WBC was …
Number of citations: 77 aacrjournals.org
JT Norton, MA Witschi, L Luong, A Kawamura… - Anti-cancer …, 2008 - journals.lww.com
… N-acetyl amonafide has been suggested to compete for metabolic inactivation via CYP1A2 (Fig. 1a), with the parent drug causing increased plasma levels of active drug, thereby …
Number of citations: 56 journals.lww.com
H Zhu, M Huang, Y Chen, ZH Miao, YJ Cai, J Ding - Cancer Research, 2007 - AACR
… However, its metabolite N-acetyl-amonafide resulting from its N-acetylation on 5’-NH 2 of the naphthyl ring by N-acetyltransferase 2 is a major challenging factor for its clinical future as …
Number of citations: 0 aacrjournals.org
MJ Ratain, R Mick, F Berezin, L Janisch… - Clinical …, 1991 - Wiley Online Library
… the active metabolite, N-acetyl-amonafide. This finding confirms … about the pharmacokinetics of N-acetyl-amonafide. It was … the hypothesis that N-acetyl-amonafide may inhibit oxidation …
Number of citations: 110 ascpt.onlinelibrary.wiley.com
E Van Quaquebeke, T Mahieu, P Dumont… - Journal of medicinal …, 2007 - ACS Publications
… N-acetyltransferase 2 (NAT2) to N-acetyl-amonafide (2), a … lead to increased metabolism to N-acetyl amonafide, reduced … In addition to amonafide (1), N-acetyl-amonafide (2), and …
Number of citations: 151 pubs.acs.org
DW Hein, LM Millner - Expert opinion on drug metabolism & …, 2021 - Taylor & Francis
… Plasma N-acetyl-amonafide levels were measured 45 min … Plasma levels of N-acetyl-amonafide were substantially higher … suggesting it is mediated by N-acetyl-amonafide [Citation69,…
Number of citations: 19 www.tandfonline.com
AN Leaf, D Neuberg, EL Schwartz, S Wadler… - Investigational new …, 1997 - Springer
… The drug is extensively metabolized in vivo and the major metabolic product is the active metabolite n-acetyl amonafide [10,11]. It was postulated that the variability in toxicity may be …
Number of citations: 11 link.springer.com
ME Costanza, D Berry, IC Henderson, MJ Ratain… - Clinical cancer research …, 1995 - AACR
… Its toxicity has previously been correlated to the formation of an active metabolite, N-acetyl-amonafide. Amonafide was chosen for inclusion in the Cancer and Leukemia Group B (…
Number of citations: 60 aacrjournals.org
E Soans, K Shanmuganatham, A Rogojina, JL Nitiss - Cancer Research, 2011 - AACR
… Felder and colleagues showed that amonafide is metabolized by N-acetyl transferase 2 (NAT2) to form N-acetyl amonafide (NAA). Toxicity of amonafide regimens is associated with …
Number of citations: 0 aacrjournals.org
MJ Ratain, G Rosner, SL Allen, M Costanza… - Journal of clinical …, 1995 - ascopubs.org
… Concentrations of N-acetyl-amonafide, an active metabolite, were also determined. …
Number of citations: 86 ascopubs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.